Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-
Description
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is an azo compound characterized by a benzenesulfonic acid core linked to a 4-hydroxy-3,5-dimethylphenyl group via an azo (-N=N-) bridge. This structure confers unique physicochemical properties, including strong polarity due to the sulfonic acid group and UV-visible absorption characteristics from the conjugated azo system. Such compounds are often utilized in industrial dyes, biological probes, or pharmaceutical intermediates due to their stability and tunable electronic properties .
Properties
CAS No. |
149007-23-8 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-7-12(8-10(2)14(9)17)16-15-11-3-5-13(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
InChI Key |
WCVSLRCQCSEPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of the Primary Amine
The synthesis begins with the preparation of the diazonium salt from a sulfonated aniline derivative. 4-Aminobenzenesulfonic acid (metanilic acid) or its methyl-substituted analogs are commonly used.
Example Protocol (Adapted from US5189206A):
- Sulfonation of 4-Methylaniline:
- Dissolve 4-methylaniline (1 mol) in concentrated sulfuric acid (1.5–3 mol) at 75–80°C.
- Add the solution to 60–66% oleum containing 2–3 mol of free SO₃ per mole of amine.
- React at 10–80°C for 10 minutes to 3 hours, followed by heating to 130–160°C for 2.5–4 hours.
- Quench with ice/water and neutralize with potassium hydroxide to precipitate 4-methylaniline-2,5-disulfonic acid (yield: 86–93%, purity >99%).
Coupling with the Phenolic Component
The diazonium salt is coupled with 4-hydroxy-3,5-dimethylphenol under alkaline conditions to form the azo bond.
Key Conditions:
- pH Control: Maintain pH 8–10 using sodium carbonate or hydroxide to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.
- Temperature: 0–10°C to prevent diazo decomposition.
- Stoichiometry: Equimolar ratios of diazonium salt and coupling agent to minimize dimerization.
Reaction Mechanism:
$$
\text{Ar–N}_2^+ + \text{Ar'–OH} \xrightarrow{\text{pH 8–10}} \text{Ar–N=N–Ar'–OH} + \text{H}^+
$$
The electron-withdrawing sulfonic acid group directs the diazonium electrophile to the para position of the phenolic ring, while methyl substituents block competing ortho coupling.
Industrial-Scale Optimization
Sulfonation Efficiency
The patent US5189206A highlights critical parameters for high-yield sulfonation:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| H₂SO₄ : Amine Ratio | 1.5–3 mol/mol | Prevents over-sulfonation |
| Oleum Concentration | 60–66% SO₃ | Ensures complete sulfonation |
| Reaction Temperature | 130–160°C | Maximizes disulfonation |
| Quenching Method | Ice/water + KOH | Precipitates pure product |
Yield Data from Patent Examples:
- Example 1: 86% yield (99% purity)
- Example 2: 93% yield (99.5% purity)
Purification and Isolation
- Acid-Base Recrystallization: The crude product is dissolved in hot water, filtered to remove insoluble impurities, and reprecipitated by adjusting pH with HCl or KOH.
- Salting Out: Addition of potassium sulfate to the aqueous solution reduces solubility, facilitating crystallization.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
- HPLC Analysis: Patent examples report >99% purity using C18 columns and UV detection at 254 nm.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy-dimethylphenyl moiety undergoes oxidation, particularly under strong oxidizing conditions. Key observations include:
-
Key Insight : Oxidation primarily targets the electron-rich phenolic ring, generating chromophoric quinones used in advanced dye formulations.
Reduction Reactions
The azo linkage (-N=N-) is highly susceptible to reductive cleavage, a critical reaction for industrial and biological applications:
-
Mechanism : The azo bond undergoes two-electron reduction, splitting into two primary amine products. This process is pH-dependent, with acidic conditions favoring protonation of the intermediate .
Electrophilic Substitution
The sulfonic acid group deactivates the benzene ring, directing electrophiles to the hydroxy-dimethylphenyl moiety:
| Electrophile | Conditions | Position Substituted | Product |
|---|---|---|---|
| HNO₃ | H₂SO₄ catalyst, 0–5°C | Para to hydroxyl group | Nitro-substituted derivative . |
| Cl₂ | FeCl₃ catalyst | Ortho to hydroxyl group | Chlorinated derivative |
-
Steric Effects : The 3,5-dimethyl groups hinder substitution at meta positions, favoring para/ortho pathways .
Complexation and pH-Dependent Behavior
The compound’s sulfonic acid and hydroxyl groups enable metal ion chelation and pH-responsive color changes:
| Metal Ion | pH Range | Complex Type | Color Shift |
|---|---|---|---|
| Fe³⁺ | 2–4 | Octahedral coordination | Red to violet (bathochromic shift) |
| Cu²⁺ | 6–8 | Square planar coordination | Yellow to orange |
-
Applications : Used in pH indicators and analytical reagents for metal detection.
Thermal and Photochemical Degradation
Under elevated temperatures or UV exposure, the compound decomposes via:
-
Azo bond homolysis : Generates free radicals, initiating chain reactions in polymer matrices .
-
Sulfonic acid group elimination : Releases SO₃ gas at >200°C, forming polycyclic aromatic hydrocarbons .
Biological Reductive Activation
In anaerobic environments (e.g., mammalian gut microbiota), enzymatic reduction of the azo bond produces aromatic amines, some of which are mutagenic. This pathway is critical for toxicological assessments .
Scientific Research Applications
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to substrates through hydrogen bonding and van der Waals forces. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to various substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo-linked benzenesulfonic acids exhibit structural diversity based on substituents, which directly influence their applications and behavior. Below is a detailed comparison:
Structural Features
Physical and Chemical Properties
- LogP Values :
- Solubility : Sulfonic acid groups generally enhance water solubility, but bulky substituents (e.g., pyrazolyl rings) may reduce it .
Key Research Findings
- Structure-Activity Relationships : The 4-hydroxy-3,5-dimethylphenyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity, making it suitable for both biological and industrial applications. In contrast, pyrazolyl derivatives prioritize rigidity for enzyme interaction .
- Analytical Challenges: HPLC methods (e.g., reverse-phase with Newcrom R1 columns) are critical for separating structurally similar azo compounds, as minor substituent changes drastically alter retention times .
Biological Activity
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is an organic compound known for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₄N₂O₄S
- Molecular Weight : 302.34 g/mol
- CAS Number : 149007-23-8
The presence of an azo linkage and a benzenesulfonic acid group contributes to its unique properties, making it valuable in various applications, including dye production and potential pharmaceutical uses.
The biological activity of this compound is primarily attributed to its azo linkage, which can undergo reversible cleavage under specific conditions. This property allows it to interact with biological substrates through hydrogen bonding and van der Waals forces. The hydroxyl group enhances binding affinity, potentially facilitating interactions with various biomolecules.
1. Anticancer Activity
Research has indicated that derivatives of benzenesulfonic acid compounds exhibit significant cytotoxic effects against various cancer cell lines. A study involving triorganotin(IV) complexes of related ligands demonstrated promising anticancer activities through docking studies with key enzymes involved in DNA synthesis, such as ribonucleotide reductase and topoisomerase II . The azo group's nitrogen atoms were found to play a crucial role in these interactions, suggesting that modifications to the structure could enhance efficacy against cancer cells.
2. Antimicrobial Activity
Benzenesulfonic acid derivatives have shown antimicrobial properties against a range of pathogens. For instance, compounds synthesized from similar sulfonamide structures exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 6.63 mg/mL . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
3. Anti-inflammatory Effects
In vivo studies have demonstrated that certain derivatives possess anti-inflammatory properties. For example, compounds derived from benzenesulfonamide exhibited significant inhibition of carrageenan-induced rat paw edema, suggesting their potential use in treating inflammatory conditions . The anti-inflammatory action is likely mediated through inhibition of pro-inflammatory cytokines and enzymes.
Case Study 1: Anticancer Potential
A detailed investigation into the anticancer properties of benzenesulfonic acid derivatives revealed that specific modifications could enhance cytotoxicity against breast cancer cells (MCF-7). The study employed both in vitro assays and molecular docking techniques to elucidate the interaction mechanisms with target enzymes involved in DNA replication .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized sulfonamide derivatives, including those related to benzenesulfonic acid. The results indicated that these compounds could effectively inhibit the growth of several bacterial strains, including resistant strains, thereby highlighting their potential as new antimicrobial agents .
Data Tables
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits a strong π→π* transition at 400–500 nm (λmax), with shifts depending on substituents. For this compound, expect λmax ~450 nm due to electron-donating hydroxyl and methyl groups .
- NMR :
- ¹H NMR : Aromatic protons resonate at δ 6.8–8.0 ppm. The -OH group (δ 9.5–10.5 ppm) may be broad. Methyl groups on the phenol ring appear as singlets (δ 2.2–2.5 ppm) .
- ¹³C NMR : Sulfonate carbons (C-SO₃) appear at δ 120–130 ppm, while azo-linked carbons are deshielded (δ 140–150 ppm) .
Advanced: How can conflicting spectral data (e.g., mass vs. NMR) be resolved for structural confirmation?
Q. Methodological Answer :
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₃N₂O₄S) by matching exact mass (calc. 305.06 g/mol) .
2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can correlate methyl protons (δ 2.2 ppm) to their carbons (δ 20–25 ppm) .
Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shifts) .
Advanced: What experimental strategies address contradictions in reported solubility and stability data?
Methodological Answer :
Contradictions often arise from:
- pH Dependency : Solubility in water increases at higher pH due to sulfonate deprotonation. Test solubility across pH 2–12 .
- Oxidative Stability : Azo bonds degrade under UV light or radical exposure. Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Counterion Effects : Sodium vs. disodium salts alter solubility. Compare ionic forms via conductivity measurements .
Advanced: How can mechanistic studies elucidate the compound’s redox behavior in biological systems?
Q. Methodological Answer :
- Electrochemical Analysis : Use cyclic voltammetry (CV) to identify redox potentials. The azo group may reduce at -0.5 to -0.8 V (vs. Ag/AgCl) in PBS buffer .
- Spin Trapping : React with DMPO (5,5-dimethyl-1-pyrroline N-oxide) to detect radical intermediates via EPR spectroscopy .
- Biological Assays : Test for ROS (reactive oxygen species) generation in cell cultures using fluorescent probes (e.g., DCFH-DA) .
Advanced: What methodologies assess its potential as a drug delivery carrier?
Q. Methodological Answer :
Binding Studies :
- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., BSA) via tryptophan quenching .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
Drug Conjugation : Covalently link via sulfonate groups to model drugs (e.g., doxorubicin) and evaluate release kinetics (pH 7.4 vs. 5.0) .
Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives to track intracellular localization .
Basic: How does this compound compare structurally and functionally to similar azo-sulfonates?
Q. Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
- Toxicity Testing : Perform Ames test for mutagenicity (common concern with azo compounds) .
Advanced: How can computational modeling predict its interactions with enzymes?
Q. Methodological Answer :
Docking Simulations : Use AutoDock Vina to model binding to target enzymes (e.g., cytochrome P450). Focus on sulfonate and azo groups as interaction sites .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
QSAR Analysis : Correlate substituent effects (e.g., methyl vs. methoxy) with inhibitory activity .
Advanced: What strategies resolve low yields in scaled-up synthesis?
Q. Methodological Answer :
- Process Optimization :
- Use microreactors for diazotization to improve mixing and heat transfer .
- Replace batch coupling with flow chemistry for reproducibility .
- By-product Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., 1.2:1 aniline:sulfonate ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
